Cas no 1361566-73-5 (2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine)

2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine is a specialized pyridine derivative characterized by the presence of a perchlorophenyl group and a hydroxyl substituent. This compound exhibits unique electronic and steric properties due to its highly chlorinated aromatic ring, making it valuable in synthetic chemistry applications, particularly as an intermediate in the development of agrochemicals and pharmaceuticals. Its structural features contribute to enhanced stability and reactivity in selective transformations. The compound's ability to act as a ligand or building block further underscores its utility in coordination chemistry and heterocyclic synthesis. Careful handling is advised due to the presence of chlorine substituents.
2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine structure
1361566-73-5 structure
Product name:2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine
CAS No:1361566-73-5
MF:C12H6Cl5NO
MW:357.447138309479
CID:4800172

2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine
    • Inchi: 1S/C12H6Cl5NO/c1-4-2-3-18-12(19)5(4)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H3,(H,18,19)
    • InChI Key: WYWRTBZSLDPRNG-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C(=C(C=1C1C(NC=CC=1C)=O)Cl)Cl)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 433
  • XLogP3: 4.9
  • Topological Polar Surface Area: 29.1

2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024001894-500mg
2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine
1361566-73-5 97%
500mg
970.20 USD 2021-05-31
Alichem
A024001894-250mg
2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine
1361566-73-5 97%
250mg
734.40 USD 2021-05-31
Alichem
A024001894-1g
2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine
1361566-73-5 97%
1g
1,780.80 USD 2021-05-31

Additional information on 2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine

Introduction to 2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine (CAS No. 1361566-73-5)

2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. With the CAS number 1361566-73-5, this compound represents a fascinating example of how structural modifications can lead to novel bioactive molecules. The presence of a hydroxyl group, a methyl group, and a perchlorophenyl substituent on the pyridine core creates a molecular framework that is both complex and intriguing, making it a valuable scaffold for further chemical and biological exploration.

The compound's structure is characterized by a pyridine ring, which is a common motif in many bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group at the 2-position and the methyl group at the 4-position contribute to the compound's overall polarity and reactivity, while the perchlorophenyl substituent at the 3-position introduces a more lipophilic character. This balance of polar and nonpolar features makes 2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine a promising candidate for various pharmacological applications.

In recent years, there has been growing interest in developing small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The pyridine scaffold, in particular, has been widely used in drug discovery due to its versatility in modulating biological activity. Researchers have been exploring derivatives of pyridine to identify compounds with enhanced binding affinity and selectivity. The structural features of 2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine make it an attractive candidate for further investigation as a potential lead compound in drug development.

One of the most compelling aspects of this compound is its potential as an intermediate in synthesizing more complex molecules. The presence of reactive sites such as the hydroxyl group allows for further functionalization, enabling chemists to tailor the properties of the molecule for specific applications. For instance, modifications at the 2-position could be used to enhance solubility or metabolic stability, while changes at the 4-position might improve binding affinity to a target protein or enzyme.

The perchlorophenyl group is particularly noteworthy as it can influence both the electronic properties and hydrophobicity of the molecule. This substituent has been shown to enhance binding interactions with certain biological targets, making it a valuable feature in medicinal chemistry. Additionally, the perchlorophenyl group can contribute to metabolic stability by resisting oxidative degradation, which is often a concern in drug development.

Recent studies have begun to explore the pharmacological potential of 2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine by investigating its interactions with various biological systems. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. The hydroxyl group at the 2-position appears to play a crucial role in modulating these interactions, potentially through hydrogen bonding with key residues in the enzyme active site.

The methyl group at the 4-position also contributes to the compound's bioactivity by influencing its conformational flexibility. This feature can be critical for achieving optimal binding geometry with biological targets, thereby enhancing efficacy. Furthermore, computational studies have been employed to model the interactions between 2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine and potential target proteins, providing insights into its binding mode and mechanism of action.

In addition to its pharmacological potential, 2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine has shown promise as a tool compound in chemical biology research. Its well-defined structure allows researchers to use it as a reference point for designing analogs with improved properties. By systematically varying different functional groups on the pyridine core, scientists can gain a deeper understanding of structure-activity relationships (SAR), which is essential for optimizing drug candidates.

The synthesis of 2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine presents an interesting challenge due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to access such molecules with high purity and yield. Modern techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridine ring system efficiently. Additionally, protective group strategies have been employed to ensure that reactive sites are selectively modified during synthesis.

The future prospects for 2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine are promising as ongoing research continues to uncover new applications for this compound. Its unique structural features make it a versatile scaffold for drug discovery, and its potential as an intermediate opens up avenues for developing novel therapeutics. As computational methods improve and high-throughput screening becomes more efficient, compounds like this one are likely to play an increasingly important role in identifying new drugs targeting various diseases.

In conclusion,2-Hydroxy-4-methyl-3-(perchlorophenyl)pyridine (CAS No. 1361566-73-5) represents an exciting opportunity for researchers in pharmaceutical chemistry and medicinal biology. Its well-defined structure, combined with its potential bioactivity and synthetic accessibility, makes it a valuable asset in ongoing efforts to develop new treatments for human diseases. As our understanding of biological systems grows more sophisticated, compounds like this one will continue to be instrumental in advancing therapeutic innovation.

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